Cas no 898428-48-3 (4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide)

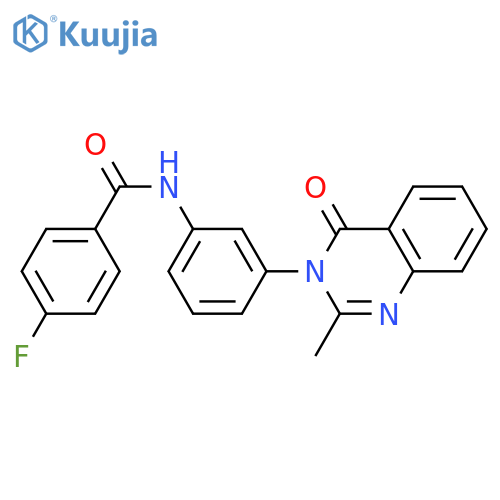

898428-48-3 structure

商品名:4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide

CAS番号:898428-48-3

MF:C22H16FN3O2

メガワット:373.379748344421

CID:5482748

4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

- 4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide

-

- インチ: 1S/C22H16FN3O2/c1-14-24-20-8-3-2-7-19(20)22(28)26(14)18-6-4-5-17(13-18)25-21(27)15-9-11-16(23)12-10-15/h2-13H,1H3,(H,25,27)

- InChIKey: GDWKGPDBKVWCNE-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC(N2C(=O)C3=C(N=C2C)C=CC=C3)=C1)(=O)C1=CC=C(F)C=C1

4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2638-0085-5μmol |

4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide |

898428-48-3 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2638-0085-5mg |

4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide |

898428-48-3 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2638-0085-2mg |

4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide |

898428-48-3 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2638-0085-25mg |

4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide |

898428-48-3 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2638-0085-10μmol |

4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide |

898428-48-3 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2638-0085-4mg |

4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide |

898428-48-3 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2638-0085-2μmol |

4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide |

898428-48-3 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2638-0085-3mg |

4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide |

898428-48-3 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2638-0085-30mg |

4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide |

898428-48-3 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2638-0085-20μmol |

4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide |

898428-48-3 | 90%+ | 20μl |

$79.0 | 2023-05-16 |

4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

898428-48-3 (4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide) 関連製品

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量